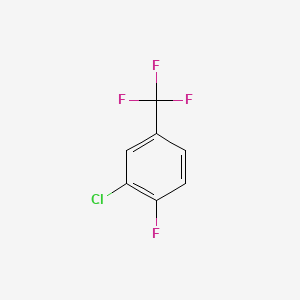

3-Chloro-4-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHVEYHSOXVAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074884 | |

| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78068-85-6 | |

| Record name | 3-Chloro-4-fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78068-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078068856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-chloro-1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzotrifluoride, with the CAS number 78068-85-6, is a halogenated aromatic compound that has garnered significant interest as a key building block in advanced chemical synthesis. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom attached to a benzene ring, imparts unique reactivity and stability. This profile makes it an invaluable intermediate in the production of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] In the pharmaceutical sector, it serves as a crucial component in the synthesis of Active Pharmaceutical Ingredients (APIs), where its incorporation can enhance drug efficacy and metabolic stability.[1] Notably, it has been utilized in the development of treatments for metabolic disorders.[1] In agrochemical applications, this compound is instrumental in formulating high-performance pesticides and herbicides.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its handling, application, and characterization in a research and development setting.

Molecular and General Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₄ | |

| Molecular Weight | 198.55 g/mol | |

| CAS Number | 78068-85-6 | |

| Appearance | Colorless to light red/green clear liquid | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Synonyms | 3-Chloro-α,α,α,4-tetrafluorotoluene, 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | [3] |

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The following sections detail its key physical and chemical characteristics.

Boiling Point

The boiling point is a critical parameter for purification and for defining reaction conditions.

-

Boiling Point: 137 °C[2]

Density

Density is an essential property for process design, particularly for calculations involving mass transfer and fluid dynamics.

Refractive Index

The refractive index is a useful property for rapid identification and purity assessment.

-

Refractive Index (n20D): 1.43[2]

Solubility

Solubility is a key determinant of a compound's behavior in various solvent systems, impacting reaction kinetics, purification, and formulation.

-

Organic Solvents: this compound is expected to be soluble in many common organic solvents.[5]

Vapor Pressure

Vapor pressure data is crucial for assessing the volatility of the compound, which is important for safety, handling, and distillation procedures. While specific experimental data for this compound is not widely published, its boiling point suggests a moderate vapor pressure at ambient temperatures.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoromethyl group and the halogens.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and fluoro substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the aromatic ring, with coupling to the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

C-F stretching: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the aromatic C-F bond are expected in the 1350-1000 cm⁻¹ region.

-

C-Cl stretching: The C-Cl stretching vibration will likely be found in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation will likely involve the loss of fluorine, chlorine, and the trifluoromethyl group.

Experimental Protocols

The following sections outline the methodologies for the experimental determination of the key physicochemical properties of this compound, with a focus on established and reliable techniques.

Workflow for Physicochemical Property Determination

Caption: General workflow for the synthesis, characterization, and property determination of this compound.

Boiling Point Determination (Distillation Method)

The boiling point can be accurately determined using a standard distillation apparatus, following principles outlined in OECD Guideline 103.[6]

Methodology:

-

Place a sample of this compound in a round-bottom flask with a few boiling chips.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Causality: This method relies on the principle that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure, allowing for a phase transition to the gaseous state.[6] The constant temperature observed during distillation of a pure substance corresponds to its boiling point.

Density Determination (Pycnometer Method)

The density of liquid this compound can be precisely measured using a pycnometer, in accordance with OECD Guideline 109.

Methodology:

-

Clean and dry a pycnometer of known volume and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Thermostat the filled pycnometer to a specific temperature (e.g., 20 °C).

-

Remove any excess liquid and weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Causality: This method provides a direct measurement of mass per unit volume. The use of a calibrated pycnometer and temperature control ensures high accuracy and reproducibility.

Solubility Determination (Flask Method)

To determine the solubility in various organic solvents, the flask method, as described in OECD Guideline 105, is appropriate.[4]

Methodology:

-

Add an excess amount of this compound to a known volume of the desired solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant and analyze its concentration using a suitable analytical technique (e.g., GC or HPLC with a calibration curve).

Causality: This method establishes a saturated solution, where the dissolved solute is in equilibrium with the undissolved solute. The concentration of the supernatant at this point represents the solubility of the compound in that solvent at the given temperature.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the comprehensive spectroscopic characterization of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant and may cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is between 2-8 °C.[2]

Conclusion

This compound is a versatile and valuable intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties is essential for its safe handling, effective use in synthesis, and for the development of robust and scalable processes. This guide provides a consolidated resource of its key properties and outlines standardized methods for their experimental determination, serving as a valuable tool for researchers and professionals in the field of chemical sciences.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 78068-85-6. Retrieved from [Link]

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (2012). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

The Role of this compound in Advanced Chemical Synthesis. (n.d.). CUSABIO. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical & Agrochemical Innovation. Retrieved from [Link]

-

DrugFuture. (n.d.). Benzotrifluoride. Retrieved from [Link]

-

Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. (2023). PubMed Central. [Link]

-

OECD. (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

DrugFuture. (n.d.). Benzotrifluoride. Retrieved from [Link]

-

OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

OECD. (2012). oecd guideline for the testing of chemicals. Retrieved from [Link]

-

The Role of this compound in Advanced Chemical Synthesis. (n.d.). CUSABIO. Retrieved from [Link]

Sources

- 1. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. filab.fr [filab.fr]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]

- 5. Benzotrifluoride [drugfuture.com]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzotrifluoride, a halogenated aromatic compound, has emerged as a critical building block in advanced chemical synthesis. Its unique molecular structure, featuring a trifluoromethyl group along with chlorine and fluorine substituents on a benzene ring, imparts distinct stability and reactivity. This guide provides an in-depth analysis of its molecular characteristics, physicochemical properties, synthesis protocols, and key applications, particularly in the pharmaceutical and agrochemical industries. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a research and development setting.

Molecular Structure and Physicochemical Properties

Molecular Identity and Structure

This compound is systematically known as 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene.[1] Its identity is confirmed by the CAS Registry Number 78068-85-6.[2] The molecular formula is C₇H₃ClF₄.[3]

The structure consists of a benzene ring substituted with three key functional groups:

-

A chloro (Cl) group at position 3.

-

A fluoro (F) group at position 4.

-

A trifluoromethyl (CF₃) group at position 1.

This specific arrangement of electron-withdrawing groups (Cl, F, and especially CF₃) significantly influences the electron density of the aromatic ring, dictating its reactivity in synthetic transformations. The trifluoromethyl group, in particular, enhances the thermal stability and metabolic stability of molecules into which it is incorporated, a highly desirable trait in drug development.[4][5]

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions. It is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₃ClF₄).

-

Carbon (C): 7 × 12.011 u

-

Hydrogen (H): 3 × 1.008 u

-

Chlorine (Cl): 1 × 35.453 u

-

Fluorine (F): 4 × 18.998 u

The calculated molecular weight is approximately 198.55 g/mol .[3][6] This value is consistently reported across major chemical suppliers and databases.[4][7]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to light red/green clear liquid | [4] |

| Molecular Formula | C₇H₃ClF₄ | [3] |

| Molecular Weight | 198.55 g/mol | [3][6] |

| Boiling Point | 137 °C at 760 mmHg | [1][4] |

| Density | ~1.49 g/cm³ | [1][6] |

| Flash Point | 42 °C (108 °F) | [1][6] |

| Refractive Index | ~1.4355 (at 20°C) | [1][6] |

| Purity | Typically ≥ 98% (GC) | [4] |

| Storage Temperature | 2 - 8 °C, in a dry, well-ventilated area | [4][8] |

Synthesis and Reactivity

Common Synthetic Routes

The industrial production of this compound is critical for its availability as a chemical intermediate. While several methods exist, two prominent routes are:

-

Fluorination of 3,4-Dichlorobenzotrifluoride: This method involves a halogen exchange (Halex) reaction where 3,4-dichlorobenzotrifluoride is treated with a fluoride source, such as anhydrous potassium fluoride (KF). The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[9][10] The use of a catalyst system, for instance containing copper halide and a crown ether, can significantly improve the reaction's selectivity and yield, resulting in a product purity exceeding 97%.[10] Upon completion, the product is isolated and purified by distillation.[11]

-

Chlorination of 4-Fluorobenzotrifluoride: A more direct approach starts with the industrially available 4-fluorotoluene. This material is first converted to 4-fluorobenzotrifluoride, which is subsequently chlorinated using chlorine gas (Cl₂) to yield the final product.[9] This method is advantageous as it utilizes inexpensive starting materials.[9]

The following diagram illustrates a generalized synthetic workflow.

Caption: Key synthetic pathways to this compound.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the directing effects of its substituents. The fluoro and chloro groups are ortho-, para-directing, while the trifluoromethyl group is a strong meta-directing deactivator. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace the chlorine or fluorine atoms, particularly when activated by the potent electron-withdrawing CF₃ group. This reactivity is precisely why it is a valuable intermediate for introducing the 3-chloro-4-fluoro-substituted phenyl ring into larger, more complex molecules.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate used to construct more complex molecules.[1]

-

Pharmaceutical Development: This compound is a vital building block for creating Active Pharmaceutical Ingredients (APIs).[5] The incorporation of the trifluoromethyl group can enhance a drug's metabolic stability and bioavailability.[2][5] For example, it is used in the synthesis of GPR40 agonists, which are compounds investigated for the treatment of type 2 diabetes.[2][11]

-

Agrochemical Formulations: In the agrochemical industry, it serves as an intermediate for advanced pesticides and herbicides.[2][4] The chemical stability imparted by the fluorinated groups ensures long-lasting efficacy in the field.[1]

-

Material Science: The compound is also valuable in creating specialty polymers and coatings that require high thermal stability and chemical resistance.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound is a flammable liquid and an irritant.[6][7] Adherence to strict safety protocols is mandatory.

Hazard Identification

-

Physical Hazards: Flammable liquid and vapor (H226).[7] Vapors can form explosive mixtures with air.[12]

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is harmful if swallowed.[12]

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.[12]

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Use explosion-proof electrical and lighting equipment.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[13]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Safe Handling Practices: Keep away from heat, sparks, open flames, and other ignition sources.[13] Ground and bond containers when transferring material to prevent static discharge. Do not eat, drink, or smoke in the work area.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperature is between 2-8°C.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

The logical workflow for ensuring safety is outlined below.

Caption: A six-step workflow for the safe handling of chemical reagents.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical, agrochemical, and material science sectors. Its molecular structure provides a unique combination of stability and targeted reactivity, making it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and, most importantly, its safety requirements is essential for harnessing its full potential in innovation and development.

References

- Chem-Impex. (n.d.). This compound.

- Exploring this compound: Properties and Applications. (n.d.).

- Sigma-Aldrich. (n.d.). This compound.

- ChemWhat. (n.d.). This compound CAS#: 78068-85-6.

- The Role of this compound in Advanced Chemical Synthesis. (n.d.).

- Strem. (n.d.). This compound, 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Pharmaceutical & Agrochemical Innovation.

- ChemBK. (2024, April 10). This compound.

- Google Patents. (2010). JP2010013388A - Method for producing this compound.

- Fisher Scientific. (n.d.). This compound, 98%.

- Google Patents. (n.d.). CN102267871A - Preparation method of this compound.

- ECHEMI. (n.d.). This compound SDS, 78068-85-6 Safety Data Sheets.

- ChemicalBook. (n.d.). 3-Fluorobenzotrifluoride synthesis.

- Cohizon Life Sciences. (2023, March 1). 3-CHLOROBENZOTRIFLUORIDE Safety Data Sheet.

- Guidechem. (n.d.). This compound | CAS No.78068-85-6 Synthetic Routes.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 78068-85-6.

- ChemicalBook. (n.d.). 3-Chlorobenzotrifluoride - Safety Data Sheet.

- ChemicalBook. (n.d.). This compound | 78068-85-6.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. strem.com [strem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 78068-85-6 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. JP2010013388A - Method for producing this compound - Google Patents [patents.google.com]

- 10. CN102267871A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. This compound | 78068-85-6 [chemicalbook.com]

- 12. cohizon.com [cohizon.com]

- 13. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectral Analysis of 3-Chloro-4-fluorobenzotrifluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3-Chloro-4-fluorobenzotrifluoride

This compound (CAS No. 78068-85-6) is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts unique properties of stability, reactivity, and lipophilicity that are highly valuable in medicinal chemistry and material science.[1][3]

The precise arrangement of these substituents dictates the molecule's electronic and steric properties, which in turn govern its behavior in synthetic reactions and biological systems. Therefore, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical framework for the spectral characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As publicly available experimental spectra for this specific compound are limited, this document emphasizes the foundational principles and predictive analysis required to interpret its spectral data, grounded in established methodologies and data from analogous structures.

Core Principle: A Multi-Spectroscopic Approach for Unambiguous Confirmation

Reliance on a single analytical technique is insufficient for the definitive characterization of a novel or complex molecule. A robust, self-validating system of analysis integrates data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a comprehensive and trustworthy molecular profile.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.

Molecular Structure and Predicted NMR Environment

The structure contains three distinct aromatic protons and two different fluorine environments (the aromatic fluorine and the trifluoromethyl group), leading to complex but interpretable spectra due to spin-spin coupling.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy

-

Expertise & Causality: The electron-withdrawing nature of the CF₃, Cl, and F substituents will shift all proton signals downfield (to higher ppm) relative to benzene (7.34 ppm). The splitting pattern for each proton is dictated by its coupling to neighboring protons (³JHH, typically 7-8 Hz for ortho coupling) and fluorine atoms (³JHF, ⁴JHF, ⁵JHF).

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 4-5 |

| H-5 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 2-3 |

| H-6 | ~ 7.3 - 7.5 | Triplet of doublets (td) or ddd | ³JHH ≈ 8.5, ³JHF ≈ 8-9, ⁵JHF ≈ 1-2 |

¹³C NMR Spectroscopy

-

Expertise & Causality: The spectrum will show 7 distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to one-bond coupling (¹JCF), and the carbon attached to the aromatic fluorine will be a doublet (¹JCF). Other carbons will show smaller couplings to fluorine.

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | ||

| Carbon | Predicted Shift (ppm) | Multiplicity (due to F coupling) |

| C1 | ~128-132 | Quartet (q) |

| C2 | ~129-133 | Doublet (d) |

| C3 | ~125-129 | Singlet (s) or small d |

| C4 | ~158-162 | Doublet (d) |

| C5 | ~118-122 | Doublet (d) |

| C6 | ~126-130 | Singlet (s) or small d |

| CF₃ | ~122-126 | Quartet (q) |

¹⁹F NMR Spectroscopy

-

Expertise & Causality: This is a crucial technique for fluorinated compounds. Two signals are expected. The CF₃ group will appear as a singlet or a very finely split multiplet. The aromatic fluorine (at C4) will be split by the adjacent protons (H-5) and to a lesser extent by H-2.

| Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, ref. CFCl₃) | ||

| Fluorine Group | Predicted Shift (ppm) | Multiplicity |

| CF₃ | ~ -63 | Singlet (s) |

| Ar-F (C4) | ~ -110 to -115 | Multiplet (m) or ddd |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

-

Expertise & Causality: The spectrum of this compound will be dominated by strong absorptions from the C-F bonds. The trifluoromethyl group has very intense, characteristic stretching vibrations. The substitution pattern on the benzene ring also gives rise to specific out-of-plane C-H bending bands.

| Predicted IR Absorption Bands | ||

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1610 - 1580, 1500 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1350 - 1300 | C-F Stretch (Aromatic) | Strong |

| 1300 - 1100 | CF₃ Symmetric & Asymmetric Stretch | Very Strong, Multiple Bands |

| 1100 - 1000 | C-Cl Stretch | Medium-Strong |

| 900 - 800 | Aromatic C-H Out-of-Plane Bend | Strong |

The specific pattern of the C-H bending peaks in the 900-690 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern on the benzene ring.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

-

Expertise & Causality: Electron Ionization (EI) is a common technique that will cause the molecule to fragment in a predictable way. The most stable ions will be the most abundant. A key diagnostic feature will be the isotopic pattern of chlorine: the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.[5] Aromatic systems tend to produce stable molecular ions.[6]

Molecular Formula: C₇H₃ClF₄ Exact Mass: 197.99 Da

| Predicted Mass Spectrometry Fragmentation | ||

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Proposed Neutral Loss |

| 198 | [C₇H₃³⁵ClF₄]⁺ | Molecular Ion (M⁺) |

| 179 | [C₇H₃F₄]⁺ | Loss of Cl• |

| 163 | [C₇H₃³⁵ClF₃]⁺ | Loss of F• |

| 129 | [C₆H₃³⁵Cl]⁺ | Loss of CF₃• |

| 110 | [C₆H₃F]⁺ | Loss of Cl• and CF₃• |

The loss of a halogen atom is a common fragmentation pathway for aromatic halides.[7] The stability of the resulting aryl cation makes this a favorable process.

Experimental Protocols: A Framework for Data Acquisition

-

Trustworthiness: Adherence to standardized protocols is essential for generating reproducible and reliable data. The following are generalized methodologies that serve as a starting point for analysis.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire a spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled spectrum using a 30-45° pulse, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans for adequate signal-to-noise.

-

¹⁹F NMR: Acquire a proton-decoupled spectrum with parameters similar to ¹H NMR. Use an appropriate spectral width to cover the expected chemical shift range.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

Protocol 2: IR Spectroscopy (ATR Method)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).

-

Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Protocol 3: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Method:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 280 °C.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ion Source: EI at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Inject the sample. The resulting chromatogram will show the retention time of the compound, and the mass spectrum corresponding to that peak can be analyzed for the molecular ion and fragmentation pattern.

Conclusion

The structural characterization of this compound is a clear example of the necessity for a multi-faceted analytical approach. By integrating the predictive power of NMR for connectivity, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, a scientist can build a comprehensive and undeniable case for the structure and purity of the molecule. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently undertake such an analysis, ensuring the integrity of their synthetic and developmental work.

References

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from Scribd. [Link]

- Google Patents. (n.d.). Method for producing this compound.

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from Spectroscopy Online. [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from JoVE. [Link]

-

Organic Spectroscopy International. (2015). Fragmentation in mass spectrometry. Retrieved from Organic Spectroscopy International. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 78068-85-6. Retrieved from ChemWhat. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. JP2010013388A - Method for producing this compound - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry [orgspectroscopyint.blogspot.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-4-fluorobenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-fluorobenzotrifluoride, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed theoretical framework for predicting its solubility in a range of common organic solvents. Furthermore, a robust, step-by-step experimental protocol for determining the solubility of liquid organic compounds is provided, empowering researchers to generate precise solubility data tailored to their specific applications. This document also covers the key molecular factors that influence the solubility of this compound and essential safety and handling information.

Introduction to this compound

This compound (CAS No. 78068-85-6) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₄.[1][2] It is a colorless to light-colored liquid with a boiling point of approximately 137°C and a density of about 1.49 g/cm³.[3][4] Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring, imparts unique chemical properties that make it a valuable building block in organic synthesis.[1][2]

The primary application of this compound is as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and advanced agrochemicals, such as pesticides and herbicides.[1][2] The presence of fluorine and the trifluoromethyl group can enhance the metabolic stability, bioavailability, and efficacy of the final products.[2] Given its role in complex chemical syntheses, a thorough understanding of its solubility in various organic solvents is paramount for process development, reaction optimization, and purification.

Predicted Solubility Profile of this compound

This compound is a moderately polar molecule. The benzene ring and the trifluoromethyl group contribute to its nonpolar character, while the carbon-chlorine and carbon-fluorine bonds introduce polarity. Therefore, it is expected to be miscible with a range of common organic solvents and have low solubility in highly polar solvents like water and highly nonpolar solvents like hexane.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility/Miscibility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The hydroxyl group in alcohols allows for dipole-dipole interactions with the polar C-Cl and C-F bonds of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The carbonyl group in ketones is polar and can engage in dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The ether linkage provides some polarity, and the overall nonpolar character of the solvent is compatible with the aromatic ring of the solute. |

| Esters | Ethyl Acetate | Miscible | The ester group provides polarity for favorable interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | The similar polarities and potential for halogen bonding make these solvents highly compatible. |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible | The nonpolar aromatic rings of the solvent and solute lead to favorable van der Waals forces. |

| Apolar Aliphatic Hydrocarbons | n-Hexane, Cyclohexane | Partially Soluble to Insoluble | The significant difference in polarity between the moderately polar solute and the nonpolar solvent limits solubility. |

| Highly Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These highly polar solvents can likely solvate the polar regions of the molecule effectively. |

| Water | Insoluble | As a relatively nonpolar organic molecule, it is expected to have very low solubility in the highly polar water. Related compounds like 4-chlorobenzotrifluoride have very low water solubility.[5] |

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Polarity and Intermolecular Forces: As discussed, the principle of "like dissolves like" is central. The solubility will be greatest in solvents that can establish favorable intermolecular interactions (dipole-dipole, London dispersion forces) with the solute.

-

Temperature: For most liquid-liquid systems, miscibility is not strongly dependent on temperature unless there is a critical solution temperature. For solid solutes, solubility generally increases with temperature. While this compound is a liquid at room temperature, its solubility in various solvents may still be influenced by temperature changes, especially at lower temperatures where the solute could potentially freeze.

-

Molecular Size and Shape: The relatively compact structure of this compound allows it to be readily solvated by a variety of organic solvents.

-

Presence of Solutes: The presence of other dissolved substances can impact the solubility of this compound by altering the overall polarity and intermolecular forces of the solvent system.

Experimental Protocol for Determining Solubility/Miscibility

The following protocol outlines a standard laboratory procedure for determining the miscibility of a liquid compound like this compound in various organic solvents. This method is based on visual observation and can be adapted for more quantitative analysis if required.

Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, THF, ethyl acetate, dichloromethane, toluene, hexane)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials or test tubes with caps

-

Laboratory balance (for quantitative analysis)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Experimental Workflow Diagram

Caption: Workflow for determining the miscibility of this compound.

Step-by-Step Procedure

-

Preparation: In a well-ventilated fume hood, add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry glass vial.

-

Addition of Solute: To the same vial, add a known volume (e.g., 1 mL) of this compound.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the vial to stand undisturbed for at least 10 minutes. Observe the contents for any signs of phase separation.

-

Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible at the tested ratio.

-

Immiscible: The formation of two distinct layers indicates that the liquids are immiscible.

-

Partially Miscible: A cloudy or turbid solution that may or may not separate into layers over a longer period suggests partial miscibility.

-

-

Repeat: Repeat this procedure for each organic solvent of interest.

-

Quantitative Analysis (Optional): For a more detailed analysis, a calibration curve can be generated using a suitable analytical technique (e.g., GC-FID, HPLC). A saturated solution can then be prepared, the phases separated, and the concentration of the solute in the solvent phase can be determined.

Safety and Handling

This compound is a flammable liquid and vapor.[6][7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][6]

-

Handling: Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests good solubility in a broad range of common organic solvents. This technical guide provides a strong predictive framework for its solubility and a detailed experimental protocol to enable researchers to determine precise solubility data for their specific needs. A thorough understanding of its solubility is crucial for the effective use of this important chemical intermediate in the development of new pharmaceuticals and agrochemicals.

References

-

The Role of this compound in Advanced Chemical Synthesis. Available at: [Link]

-

Wikipedia. 4-Chlorobenzotrifluoride. Available at: [Link]

-

ChemWhat. This compound CAS#: 78068-85-6. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. innospk.com [innospk.com]

- 5. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | 78068-85-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-fluorobenzotrifluoride, a halogenated aromatic compound, serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and increased efficacy in active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental physicochemical properties, namely its boiling and melting points, is paramount for its safe handling, process optimization, and successful integration into synthetic workflows. This in-depth technical guide provides a comprehensive overview of these properties, outlines authoritative experimental methodologies for their determination, and offers expert insights into the practical application of this knowledge.

Physicochemical Characteristics of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental setups, ensuring safe handling, and predicting its behavior in various chemical processes.

| Property | Value | Source(s) |

| CAS Number | 78068-85-6 | [1][2] |

| Molecular Formula | C₇H₃ClF₄ | [1] |

| Molecular Weight | 198.54 g/mol | [1] |

| Boiling Point | 137 °C at 760 mmHg | [1][2][3] |

| Melting Point | Not specified | [2] |

| Density | 1.45 - 1.49 g/cm³ | [1][2][3] |

| Refractive Index | 1.4355 | [2][3] |

| Appearance | Colorless to light red/green clear liquid | [1] |

| Flash Point | 42.2 °C | [2] |

Part 1: Boiling Point Determination

The boiling point of a liquid is a fundamental physical property that dictates its volatility and is crucial for purification processes such as distillation. For this compound, the experimentally determined boiling point is consistently reported as 137 °C at standard atmospheric pressure (760 mmHg).[1][2][3]

Authoritative Experimental Protocol: OECD Test Guideline 103

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized methods for determining the boiling point of chemical substances.[1][4] OECD Test Guideline 103 outlines several reliable methods, including the ebulliometer, dynamic, and distillation methods.[1][4] The choice of method depends on the required accuracy and the amount of substance available.

Step-by-Step Methodology (Distillation Method):

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple), and a receiving vessel. The apparatus should be clean and dry.

-

Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently. The heating rate should be controlled to allow for a slow and steady distillation, typically at a rate of 2-3 drops per minute of distillate.

-

Temperature Reading: Record the temperature at which the liquid begins to boil and the first drop of condensate falls from the condenser into the receiving vessel. This is the initial boiling point.

-

Equilibrium Boiling Point: Continue the distillation until the boiling rate is constant. The temperature reading at this point, when the vapor and liquid are in equilibrium, is recorded as the boiling point.

-

Barometric Pressure Correction: The observed boiling point must be corrected to standard atmospheric pressure (760 mmHg) using the Sidney-Young equation or a similar appropriate formula.

Expert Insight: The presence of impurities can significantly affect the boiling point. A wider boiling range often indicates the presence of volatile impurities, while a higher boiling point may suggest less volatile contaminants. Therefore, a narrow boiling range is a good indicator of the purity of the substance.

Diagram of the Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination via Distillation.

Part 2: Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. Currently, the melting point for this compound is not widely specified in the available literature.[2] This is likely because the compound exists as a liquid at room temperature and has a freezing point below 0 °C.

Authoritative Experimental Protocol: ASTM E324

Should a solid form of this compound be obtained, for instance, through cooling, its melting point can be determined using standardized methods such as ASTM E324, which employs the capillary tube method.[3] This method is suitable for crystalline organic compounds.[3]

Step-by-Step Methodology (Capillary Tube Method):

-

Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or bath and a calibrated temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

Final Melting Point: The temperature at which the last solid crystal melts is recorded as the final melting point. The range between the initial and final melting points is the melting range.

Expert Insight: A narrow melting range (typically less than 1 °C) is a strong indicator of high purity for a crystalline solid. The presence of impurities tends to depress the melting point and broaden the melting range.

Diagram of the Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination via Capillary Method.

Part 3: Safe Handling, Storage, and Disposal

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Segregate from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Halogenated organic waste should be collected in a designated, properly labeled waste container.

Conclusion

This technical guide has provided a detailed overview of the boiling and melting points of this compound, grounded in authoritative experimental protocols. While the boiling point is well-established, the melting point remains to be definitively reported, highlighting an area for further investigation. The provided methodologies from the OECD and ASTM offer a robust framework for the accurate determination of these critical physicochemical properties. Adherence to the outlined safety protocols is essential for the responsible handling and use of this important chemical intermediate in research and development.

References

safety and handling of 3-Chloro-4-fluorobenzotrifluoride

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-fluorobenzotrifluoride for Research and Development Professionals

Introduction

This compound (CAS No: 78068-85-6), also known as 3-Chloro-α,α,α,4-tetrafluorotoluene, is a halogenated aromatic compound with significant utility in advanced chemical synthesis.[1][2] Its unique molecular structure, featuring a trifluoromethyl group and halogen substituents, makes it a valuable intermediate and building block in the pharmaceutical, agrochemical, and material science sectors.[1][3] It plays a crucial role in the development of new active pharmaceutical ingredients (APIs), effective pesticides and herbicides, and high-performance specialty polymers.[3][4]

However, the same chemical properties that make this compound versatile also necessitate stringent safety and handling protocols. As a flammable liquid with irritant properties, a comprehensive understanding of its hazards and the implementation of robust safety measures are paramount for protecting researchers, scientists, and the laboratory environment. This guide provides a technical framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and field-proven insights.

Section 1: Physicochemical and Toxicological Profile

A foundational element of safe handling is a thorough understanding of the compound's intrinsic properties. The physical characteristics of this compound directly inform the necessary safety precautions for its use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78068-85-6 | [1][4][5] |

| Molecular Formula | C₇H₃ClF₄ | [1][3][5] |

| Molecular Weight | 198.55 g/mol | [4][5][6] |

| Appearance | Colorless to light red/green clear liquid | [1][2] |

| Boiling Point | ~137 °C | [1][3][5][7] |

| Density | 1.45 - 1.49 g/cm³ | [1][4][5] |

| Flash Point | 42 °C (108 °F) | [4][5][7] |

| Water Solubility | Insoluble | [8][9] |

| Storage Temperature | 0 - 10 °C | [5][7] |

The toxicological profile, as defined by the Globally Harmonized System (GHS), classifies this compound as hazardous. Understanding these classifications is critical for risk assessment.

GHS Hazard Identification:

-

Flammable liquid and vapor (H226): The flash point of 42°C indicates that the liquid can release enough vapor to form an ignitable mixture with air at or above this temperature.[6][10] This necessitates strict control of ignition sources.

-

Causes skin irritation (H315): Direct contact with the skin can lead to irritation.[6][10]

-

Causes serious eye irritation (H319): Vapors or splashes can cause significant eye damage.[6][10]

-

May cause respiratory irritation (H335): Inhalation of vapors can irritate the respiratory tract.[6][10]

These hazards are visually communicated through GHS pictograms for flammability (GHS02) and irritant/harmful properties (GHS07).[6]

Section 2: Comprehensive Hazard Assessment and Risk Mitigation

A proactive approach to safety involves layering multiple levels of protection. The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures. For a volatile and flammable liquid like this compound, engineering controls and personal protective equipment are non-negotiable.

Caption: Hierarchy of Controls, emphasizing the critical role of engineering controls and PPE.

Engineering Controls: The First Line of Defense All handling of this compound must be conducted within a properly functioning chemical fume hood.[11][12] The causality is direct: the fume hood's negative pressure ventilation captures volatile vapors at the source, preventing them from entering the laboratory's atmosphere and the user's breathing zone. This containment is crucial for mitigating both the inhalation hazard and the risk of a flammable vapor-air mixture reaching an ignition source.[12][13]

Personal Protective Equipment (PPE): The Last Barrier PPE provides a final, essential barrier between the researcher and the chemical. The selection of appropriate PPE is not arbitrary; it is dictated by the specific hazards of the compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Causality | Source(s) |

| Eye & Face | Chemical safety goggles and face shield | Protects against splashes and vapors that can cause serious eye irritation. A face shield offers broader protection for the entire face. | [11] |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), chemically resistant lab coat or apron, closed-toe shoes | Prevents skin contact, which can lead to irritation. Nitrile gloves offer good protection for incidental contact, while thicker gloves like neoprene or Viton® should be considered for more extensive handling. | [11][14] |

| Respiratory | Required if ventilation is inadequate (NIOSH-approved respirator with organic vapor cartridges) | While a fume hood is the primary control, respiratory protection is necessary for emergencies or situations where fume hood use is not possible, to prevent inhalation of irritant vapors. | [11] |

Section 3: Standard Operating Procedures (SOPs) for Safe Handling and Storage

Handling Protocol A systematic, step-by-step approach ensures that safety is integrated into the workflow.

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Don all required PPE as specified in Table 2.[11][12]

-

Aliquotting and Transfer: Use non-sparking tools for all transfers to prevent ignition of flammable vapors.[2][10][15] For transfers of larger quantities, ensure both the source and receiving containers are grounded and bonded to prevent static discharge.[2][16][17]

-

Experimental Work: Conduct all procedures within the fume hood. Keep containers tightly closed when not in use to minimize vapor release.[2][17]

-

Cleanup: Decontaminate all glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated hazardous waste.[11]

Storage Protocol Proper storage is critical to preventing accidents and maintaining chemical integrity.

-

Conditions: Store containers tightly closed in a cool, dry, and well-ventilated area, specifically a designated flammables cabinet.[4][10][17] The recommended storage temperature of 0-10°C helps to reduce vapor pressure.[5][7]

-

Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[2][4][16]

-

Incompatibilities: Store separately from strong oxidizing and reducing agents to prevent potentially vigorous reactions.[8]

Section 4: Emergency Procedures - A Self-Validating Response System

Preparedness is key to mitigating the impact of an accidental release or exposure.

Accidental Release (Spill) Protocol In the event of a spill, a calm and methodical response is crucial.

Caption: Workflow for responding to a this compound spill.

First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention. | [10][18] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention. | [10][15] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [10][16][19] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [10][20] |

Firefighting Protocol

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][16] A water spray can be used to cool fire-exposed containers, but a direct water jet may be inefficient on the burning liquid.[8][16]

-

Hazards of Combustion: Fire may produce highly toxic and corrosive gases, including carbon monoxide, hydrogen chloride, phosgene, and hydrogen fluoride.[16]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][11]

Section 5: Waste Management and Disposal

Proper disposal is a critical final step in the chemical lifecycle to protect the environment.

-

Segregation: As a halogenated organic compound, all waste containing this compound, including contaminated materials and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[11][12] It must not be mixed with non-halogenated waste.[11][13]

-

Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[11]

-

Storage: Keep the waste container sealed and stored in a well-ventilated area, away from incompatible materials, until it is collected for disposal.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's Environmental Health & Safety (EHS) department.[11] Never pour this chemical down the drain.[12]

Conclusion

This compound is an indispensable tool in modern chemical research and development. Its effective use is predicated on a culture of safety that recognizes and respects its inherent hazards. By integrating the principles of hazard assessment, engineering controls, appropriate PPE, and rigorous adherence to established protocols for handling, storage, and disposal, researchers can confidently and safely leverage the capabilities of this versatile compound to drive innovation.

References

- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- Chem-Impex. (n.d.). This compound.

- PubChem. (n.d.). 3-Chlorobenzotrifluoride.

- ChemWhat. (n.d.). This compound CAS#: 78068-85-6.

- ECHEMI. (2019). This compound SDS.

- Autech Industry. (n.d.). Exploring this compound: Properties and Applications.

- Cohizon Life Sciences. (2023). 3-CHLOROBENZOTRIFLUORIDE Safety Data Sheet.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- ChemBeanes. (n.d.). The Role of this compound in Advanced Chemical Synthesis.

- Fisher Scientific. (n.d.). Material Safety Data Sheet - 4-Chlorobenzotrifluoride, 98%.

- NOAA. (n.d.). 3-nitro-4-chlorobenzotrifluoride - Report. CAMEO Chemicals.

- Fisher Scientific. (2012). SAFETY DATA SHEET - 4-Chlorobenzotrifluoride.

- TCI AMERICA. (n.d.). This compound 78068-85-6.

- ECHEMI. (n.d.). Buy this compound Industrial Grade from Henan Allgreen Chemical Co.,LTD.

- ChemicalBook. (n.d.). 3-Chlorobenzotrifluoride - Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%.

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2020). Safety.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 78068-85-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 78068-85-6 [sigmaaldrich.cn]

- 7. echemi.com [echemi.com]

- 8. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. cohizon.com [cohizon.com]

- 17. This compound | 78068-85-6 | TCI AMERICA [tcichemicals.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. 3-Chlorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

The Synthetic Chemist's Guide to 3-Chloro-4-fluorobenzotrifluoride: A Profile of Reactivity and Application

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, fluorinated intermediates are indispensable tools for the design and construction of complex molecular architectures with tailored biological and material properties. Among these, 3-chloro-4-fluorobenzotrifluoride (CAS No. 78068-85-6) has emerged as a pivotal building block, particularly in the pharmaceutical and agrochemical sectors.[1][2][3] Its unique substitution pattern—a trifluoromethyl group, a chlorine atom, and a fluorine atom on a benzene ring—creates a nuanced reactivity profile that allows for selective chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, offering insights into its behavior in key synthetic reactions and providing practical guidance for its application in research and development.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group, combined with the two halogen substituents, profoundly influences the electronic nature of the aromatic ring, making it a versatile substrate for a range of chemical transformations. This guide will delve into the core aspects of its reactivity: nucleophilic aromatic substitution, electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the reactivity of the trifluoromethyl group itself.

Chemical and Physical Characteristics

A thorough understanding of the physical properties of this compound is essential for its safe handling and application in synthesis.

| Property | Value | Source |

| CAS Number | 78068-85-6 | [1] |

| Molecular Formula | C₇H₃ClF₄ | [1] |

| Molecular Weight | 198.55 g/mol | |

| Appearance | Colorless transparent liquid | [1][3] |

| Boiling Point | ~137-138 °C | [1][3] |

| Density | ~1.45-1.49 g/cm³ | [1][4] |

| Flash Point | 42.2 °C | [4] |

| Purity | Typically >98% | [1][3] |

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay of the electronic effects of its three substituents. The trifluoromethyl group is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. The chlorine and fluorine atoms are also deactivating but ortho-, para-directing in electrophilic reactions, while serving as leaving groups in nucleophilic and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring makes this compound an excellent substrate for nucleophilic aromatic substitution (SₙAr). A key question for synthetic chemists is the regioselectivity of this reaction: will a nucleophile displace the chlorine at C-3 or the fluorine at C-4?

Regioselectivity: Chlorine as the Preferred Leaving Group

In SₙAr reactions, the rate-determining step is typically the attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho and para to the site of attack. In this compound, the powerful -CF₃ group is para to the chlorine atom and meta to the fluorine atom. This positioning provides significant resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at the C-Cl bond, making the chlorine atom the more activated site for substitution.

Furthermore, while the C-F bond is stronger than the C-Cl bond, the stability of the intermediate is the dominant factor in determining the regioselectivity of SₙAr reactions on activated aromatic systems. Evidence from the chemical literature supports the preferential substitution of chlorine. For instance, the reaction of a mixture containing this compound with cesium fluoride in a polar aprotic solvent at elevated temperatures results in the formation of 3,4-difluorobenzotrifluoride, indicating the displacement of the chlorine atom by fluoride.[5]

Diagram: Nucleophilic Aromatic Substitution Pathway

Caption: Generalized workflow for the SₙAr reaction of this compound.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this compound is challenging due to the strong deactivating nature of the trifluoromethyl group and the two halogen atoms. However, under forcing conditions, these reactions can proceed. The regioselectivity is determined by the combined directing effects of the substituents.

-

-CF₃ group: Strongly deactivating and a meta-director.

-

-Cl group: Deactivating but an ortho-, para-director.

-

-F group: Deactivating but an ortho-, para-director.

The directing effects of the substituents are as follows:

-

The -CF₃ group directs incoming electrophiles to positions 3 and 5.

-

The -Cl group directs to positions 2, 4, and 6.

-

The -F group directs to positions 1, 3, and 5.

Considering the positions on the ring:

-

Position 2: Ortho to -CF₃ (deactivated), ortho to -Cl (activated), and meta to -F (deactivated).

-

Position 5: Meta to -CF₃ (least deactivated), meta to -Cl (deactivated), and ortho to -F (activated).

-

Position 6: Ortho to -CF₃ (deactivated), para to -Cl (activated), and meta to -F (deactivated).

The combined deactivating effects make all positions electronically unfavorable for electrophilic attack. However, the position least deactivated would be the most likely site of substitution. The powerful meta-directing effect of the -CF₃ group and the ortho-directing effect of the fluorine atom both point towards position 5 as the most probable site for electrophilic substitution. A practical example supporting this type of transformation is the synthesis of this compound itself, which can be achieved through the chlorination of 4-fluorobenzotrifluoride, an electrophilic aromatic substitution.[6]

Diagram: Directing Effects in Electrophilic Aromatic Substitution

Caption: Analysis of substituent directing effects for EAS on this compound.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a carbon-chlorine bond suggests that this compound is a viable substrate for various palladium-catalyzed cross-coupling reactions. While specific examples with this exact molecule are not prevalent in the searched literature, the reactivity of aryl chlorides is well-established in these transformations. The C-F bond is generally much less reactive in these catalytic cycles.

-

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with boronic acids or their derivatives is a powerful method for forming C-C bonds.[7][8][9] The C-Cl bond at position 3 should readily participate in the oxidative addition step of the catalytic cycle, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with amines.[2][10][11] this compound is an excellent candidate for this transformation, providing a direct route to 3-amino-4-fluorobenzotrifluoride derivatives.

-

Heck Reaction: The coupling of aryl halides with alkenes to form substituted alkenes is another important transformation.[4][12] The C-Cl bond of this compound can be expected to undergo this reaction.

-